molecular formula C12H16O B14507896 1-(2,3,4-Trimethylphenyl)propan-2-one CAS No. 64394-35-0

1-(2,3,4-Trimethylphenyl)propan-2-one

Katalognummer: B14507896
CAS-Nummer: 64394-35-0
Molekulargewicht: 176.25 g/mol
InChI-Schlüssel: XGMFNDOKTBJBSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3,4-Trimethylphenyl)propan-2-one is an organic compound with the molecular formula C12H16O It is a ketone derivative of trimethylbenzene, characterized by the presence of three methyl groups attached to the benzene ring and a propan-2-one group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,3,4-Trimethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,2,3-trimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,3,4-Trimethylphenyl)propan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,3,4-Trimethylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(2,3,4-trimethylphenyl)propan-2-one depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing nature of the ketone group. These effects can alter the compound’s behavior in electrophilic and nucleophilic reactions.

Vergleich Mit ähnlichen Verbindungen

    1-(2,4,5-Trimethylphenyl)propan-2-one: Similar structure but with different methyl group positions.

    1-(2,3,5-Trimethylphenyl)propan-2-one: Another positional isomer.

    1-(2,3,4-Trimethoxyphenyl)propan-2-one: Contains methoxy groups instead of methyl groups.

Uniqueness: 1-(2,3,4-Trimethylphenyl)propan-2-one is unique due to the specific arrangement of its methyl groups, which can influence its reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to its isomers.

Eigenschaften

CAS-Nummer

64394-35-0

Molekularformel

C12H16O

Molekulargewicht

176.25 g/mol

IUPAC-Name

1-(2,3,4-trimethylphenyl)propan-2-one

InChI

InChI=1S/C12H16O/c1-8-5-6-12(7-9(2)13)11(4)10(8)3/h5-6H,7H2,1-4H3

InChI-Schlüssel

XGMFNDOKTBJBSX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)CC(=O)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.